3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Overview

Description

“5-Fluoro-2-methoxyphenylboronic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular formula for “5-Fluoro-2-methoxyphenylboronic acid” is C7H8BFO3 .Chemical Reactions Analysis

“5-Fluoro-2-methoxyphenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144 - 153 degrees Celsius . It appears as a white to pale brown crystalline powder .Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds : Fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, serve as key intermediates in the manufacture of various pharmaceuticals, demonstrating the importance of fluorination in enhancing drug properties, including metabolic stability and binding affinity (Qiu et al., 2009).

Development of Chemosensors : Fluorophores and chemosensors, leveraging the properties of fluorinated phenolic compounds, are crucial in detecting metal ions and other analytes, showcasing the role of such molecules in analytical chemistry and environmental monitoring (Roy, 2021).

Advancements in Cancer Treatment : Research on fluorinated pyrimidines illustrates their utility in cancer therapy, particularly through their incorporation into RNA and DNA, which disrupts the normal function of nucleic acids in cancer cells, pointing towards the potential use of fluorinated compounds in creating more effective treatments (Gmeiner, 2020).

Biodegradation of Environmental Pollutants : Studies on the microbial degradation of polyfluoroalkyl substances highlight the environmental impact of fluorinated compounds and the need for understanding their biodegradation pathways to mitigate pollution (Liu & Avendaño, 2013).

Battery Technology Improvements : Fluorophosphate cathodes in sodium-ion batteries, indicative of the role of fluorine in enhancing energy storage technologies, underscore the importance of fluorinated compounds in developing advanced materials for energy applications (Dacek et al., 2016).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUZASZMFPSETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

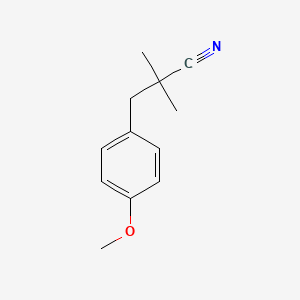

Canonical SMILES |

CC(CC1=C(C=CC(=C1)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)